molecular formula C42H51NO16 B12784093 Pyrraculomycin CAS No. 88477-80-9

Pyrraculomycin

Cat. No.: B12784093
CAS No.: 88477-80-9
M. Wt: 825.8 g/mol
InChI Key: QEAUOZOEMLMFLN-PSCMOPHJSA-N
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Description

Pyrraculomycin is a novel investigational compound provided For Research Use Only (RUO). This product is not intended for human or veterinary diagnostic or therapeutic uses. Early-stage research suggests this compound exhibits a unique mechanism of action, potentially functioning as a targeted inhibitor of specific bacterial enzymes. Its research value lies in its application for studying novel antimicrobial pathways and combating resistant microorganisms. Scientists are exploring its use in biochemical assays, in vitro studies, and as a tool compound for understanding fundamental cellular processes in bacteriology. The precise molecular formula, CAS number, and full toxicological profile of this compound are currently under investigation. Researchers should consult the product's specific Certificate of Analysis for detailed information on purity and available characterization data. Handling should adhere to laboratory safety protocols, and reference should be made to the corresponding Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

88477-80-9

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-13,17-19,22,26-30,35,39-40,45-47,49,52H,8,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

InChI Key

QEAUOZOEMLMFLN-PSCMOPHJSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrraculomycin involves complex organic reactions. One of the primary methods includes the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with optimized nutrient media to maximize yield. After fermentation, the compound is extracted using solvent extraction techniques and further purified using chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: Pyrraculomycin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered antimicrobial properties.

Scientific Research Applications

Case Studies and Efficacy

Several studies have evaluated the antimicrobial efficacy of Pyrraculomycin against various pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus17.01.6
Escherichia coli17.6625
Pseudomonas aeruginosa14.025
Bacillus cereus15.6610

These results indicate that this compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative counterparts, suggesting its potential as a treatment for resistant infections .

Case Studies and Efficacy

Research has shown that this compound exhibits dose-dependent anticancer activity:

Cell LineIC50 (µg/mL)
HepG2 (liver cancer)56.76

This study highlights the compound's potential as a therapeutic agent for liver cancer, providing a basis for further clinical investigations into its efficacy and safety .

Broader Implications in Drug Development

The rise of antibiotic-resistant bacteria has necessitated the exploration of new antimicrobial agents like this compound. Its unique properties not only position it as a candidate for treating resistant infections but also highlight its potential role in combination therapies that enhance the efficacy of existing antibiotics.

Future Research Directions

Ongoing research is focused on:

  • Structural Modifications : To enhance the potency and selectivity of this compound against specific pathogens.
  • Combination Therapies : Evaluating the synergistic effects when used alongside traditional antibiotics.
  • Clinical Trials : Assessing safety, pharmacokinetics, and overall therapeutic effectiveness in human subjects.

Mechanism of Action

Pyrraculomycin exerts its antimicrobial effects by targeting the bacterial cell membrane and disrupting its integrity. This leads to leakage of cellular contents and eventual cell death. The compound also interferes with essential metabolic pathways within the bacterial cell, further inhibiting growth and proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound, Cinerubin B, and Spartanamicin A

Property This compound Cinerubin B Spartanamicin A
Core Chromophore Pyrromycinone Pyrromycinone Pyrromycinone
Sugar Moieties Rhodosamine, 2-deoxyfucose Rhodosamine, 2-deoxyfucose Rhodosamine, 2-deoxyfucose
Stereochemistry Undefined Methyl group equatorial at 5''' Methyl group axial at 5'''
Olefinic Double Bonds Absent in sugar system Present Present
Molecular Weight ~825 Da ~825 Da ~825 Da
Key Spectral Data No conjugated carbonyl shifts (<203 ppm) Conjugated carbonyl shifts (~203 ppm) Conjugated carbonyl shifts (~203 ppm)

Key Observations:

  • Stereochemical Variations: Cinerubin B and spartanamicin A are configurational isomers, differing only in the orientation of the methyl group at the 5''' position (equatorial vs. axial) .
  • Olefinic Bonds : Unlike cinerubin B and spartanamicin A, this compound lacks conjugated olefinic double bonds in its sugar system, a critical factor in its exclusion from certain structural assignments .

Table 2: Antimicrobial Activity of this compound and Analogues

Organism This compound (MIC, µg/ml) Cinerubin B (MIC, µg/ml) Spartanamicin A (MIC, µg/ml)
Staphylococcus aureus 1.56 3.13 Not reported
Candida albicans Not reported 6.25 Not reported
Cytotoxicity Moderate High Moderate

Key Observations:

  • Gram-Positive Bacteria : this compound exhibits twice the potency of cinerubin B against S. aureus (MIC 1.56 µg/ml vs. 3.13 µg/ml) .
  • Mechanistic Implications : The absence of conjugated olefinic bonds in this compound may alter its interaction with bacterial membranes or DNA intercalation, though this remains speculative .

Pharmacological and Chemical Implications

  • Structure-Activity Relationship (SAR) : While this compound’s sugar moiety modifications enhance its Gram-positive activity, its lack of conjugated double bonds may reduce stability or bioavailability compared to cinerubin B .
  • Comparative Analyses: ANOSIM and hierarchical clustering analyses (HCA) suggest that minor stereochemical differences (e.g., methyl group orientation) significantly impact bioactivity, as seen in cinerubin B’s higher cytotoxicity .

Research Findings and Limitations

  • Spectral Challenges : this compound’s structural ambiguity arises from conflicting spectral data, particularly in NMR and mass spectrometry, which complicates direct comparisons with analogues .
  • Structural vs. Functional Similarity: As noted by Martin et al.

Q & A

What experimental approaches are recommended to elucidate Pyrraculomycin’s primary mechanisms of action against bacterial targets?

Basic Research Question
To investigate mechanisms of action, employ gene knockout studies to identify essential bacterial pathways affected by this compound. Combine this with proteomic profiling (e.g., 2D gel electrophoresis or mass spectrometry) to detect protein expression changes post-treatment. Validate findings using minimum inhibitory concentration (MIC) assays under varying physiological conditions .

What standardized assays should be used to evaluate this compound’s in vitro antimicrobial activity?

Basic Research Question
Use broth microdilution assays (following CLSI guidelines) to determine MIC values across bacterial strains. Supplement with time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects. Include controls for pH, temperature, and inoculum size to ensure reproducibility .

How can researchers design longitudinal studies to assess resistance development to this compound?

Advanced Research Question
Implement serial passage experiments where bacterial strains are repeatedly exposed to sub-inhibitory concentrations of this compound over generations. Pair this with whole-genome sequencing to identify mutations linked to resistance. Use chemostat models to simulate environmental pressures and track resistance evolution .

What methodologies resolve contradictions in reported efficacy of this compound across studies?

Advanced Research Question
Conduct a systematic review with meta-analysis to aggregate data, ensuring variables like bacterial strain specificity, growth media, and assay conditions are harmonized. Apply sensitivity analysis to identify confounding factors (e.g., pH, temperature). Replicate disputed experiments using standardized protocols .

Which in vivo models are optimal for studying this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties?

Advanced Research Question
Use murine infection models to measure parameters like AUC/MIC ratios and tissue penetration. Employ microdialysis for real-time monitoring of drug concentrations in infected tissues. Validate results with LC-MS/MS for precise quantification of this compound and metabolites .

What retrosynthetic strategies are applicable for this compound’s chemical synthesis?

Basic Research Question
Apply retrosynthetic analysis to identify key bond disconnections, prioritizing macrocyclic or polyketide synthase-derived fragments. Validate intermediates via NMR and high-resolution mass spectrometry . Optimize yield using DoE (Design of Experiments) to test reaction conditions .

How can researchers investigate this compound’s impact on host microbiota during therapeutic use?

Advanced Research Question
Use metagenomic sequencing (16S rRNA or shotgun) to profile gut microbiota before and after this compound exposure in gnotobiotic mouse models. Correlate findings with metabolomic profiling (e.g., LC-MS) to identify shifts in microbial-derived metabolites .

What toxicological assays are essential for characterizing this compound’s safety profile?

Basic Research Question
Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) on mammalian cell lines. Supplement with acute and sub-chronic toxicity studies in rodent models, monitoring hematological, hepatic, and renal biomarkers. Include Ames tests to assess mutagenic potential .

How can formulation strategies enhance this compound’s bioavailability for systemic delivery?

Advanced Research Question
Test nanoencapsulation (e.g., liposomes or polymeric nanoparticles) to improve solubility and half-life. Use solubility parameter calculations (Hansen solubility parameters) to identify compatible excipients. Validate stability via accelerated degradation studies under ICH guidelines .

What omics approaches identify this compound’s off-target effects in eukaryotic cells?

Advanced Research Question
Apply transcriptomic profiling (RNA-seq) to detect differentially expressed genes in human cell lines post-treatment. Integrate with metabolomic networks (via platforms like MetaboAnalyst) to map metabolic disruptions. Confirm findings using CRISPR-Cas9 knockouts of implicated pathways .

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